REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C(=O)(O)[O-].[Na+].[F:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=O)=[CH:16][CH:15]=1.C1(C)C=CC=CC=1>O.CC(C)=O.CC(OC(C)=O)=O>[F:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]2[O:4][C:3](=[O:5])[C:2]([CH3:7])([CH3:6])[N:1]=2)=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)(C)C
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Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.688 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hr the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 16 hr
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
the reaction was washed with toluene (2 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous portion was removed
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was partitioned
|
Type
|
CUSTOM
|
Details
|
the organic layer removed
|
Type
|
ADDITION
|
Details
|
The pH of the combined aqueous was adjusted to 3 by slow addition of 1N HCl
|
Type
|
EXTRACTION
|
Details
|
the acidified mixture was extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
resulted in a white solid
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroped with HEP
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in Et2O (65 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with NaHCO3 (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |